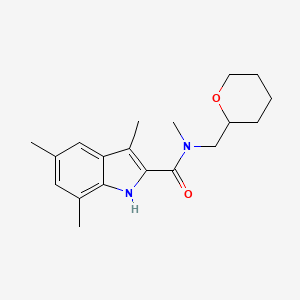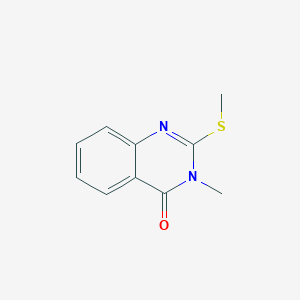
N,3,5,7-tetramethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A versatile synthesis route involves multistep strategies starting from commercially available indole 2-carboxylic acid, leading to polycyclic compounds via intramolecular Michael addition promoted by catalytic amounts of InBr3, providing excellent yields in both anhydrous organic and aqueous media (Agnusdei et al., 2003).
Molecular Structure Analysis
The crystal structure of related compounds reveals interactions such as N—H⋯O and N—H⋯N hydrogen bonds forming chain and network structures, indicating the importance of hydrogen bonding in the structural stability of these molecules (Cati & Stoeckli-Evans, 2017).
Chemical Reactions and Properties
Compounds with pyrazole and indole frameworks have been synthesized and characterized, showing a wide range of reactivities and forming products with significant biological activities. This demonstrates the reactive versatility of these frameworks, which can be applied to the synthesis of novel compounds (Bol’but et al., 2014).
Physical Properties Analysis
The synthesis and characterization of novel pyrazole derivatives show properties like thermal stability up to 190°C and the presence of supramolecular motifs in their crystal structures. These findings are crucial for understanding the stability and molecular interactions of similar compounds (Kumara et al., 2018).
Chemical Properties Analysis
The design and synthesis of novel analogs with specific frameworks have led to the identification of compounds with potent cytotoxicity against specific cell lines. This highlights the chemical diversity and potential of these compounds for developing new agents with specific activities (Kim et al., 2017).
Applications De Recherche Scientifique
Anticancer Research
The compound has been explored in anticancer research. Novel indole derivatives, including those similar to the specified compound, have shown promising results in inhibiting cancer cell lines. A study demonstrated the synthesis of novel pyrazole–indole hybrids with significant antitumor activity against various human cancer types such as colorectal carcinoma, breast adenocarcinoma, liver carcinoma, and lung carcinoma. These compounds were synthesized through molecular hybridization and exhibited cytotoxicity activities in vitro, highlighting their potential as anticancer agents (Hassan et al., 2021).
Synthesis of Tetrahydro-pyrano[3,4-b]indoles
The compound has been used in the synthesis of tetrahydro-pyrano[3,4-b]indoles, which are important in medicinal chemistry. A study described the silicon-directed oxa-Pictet-Spengler cyclization and an unusual dimerization reaction involving 2-trimethylsilanyl tryptophols to synthesize tetrahydro-pyrano[3,4-b]indoles, showcasing a novel pathway in organic synthesis (Zhang et al., 2005).
Chiral Synthesis of Indole Alkaloids
The compound has been instrumental in the chiral synthesis of Corynanthe-type indole alkaloids. Research demonstrated the synthesis of a chiral formylmethyl(vinyl)tetrahydro-pyranone, a potential versatile synthon for these alkaloids, highlighting the compound's utility in the synthesis of complex organic molecules (Takano et al., 1981).
Antiallergic Agents
Studies on antiallergic agents have utilized compounds similar to N,3,5,7-tetramethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1H-indole-2-carboxamide. A study synthesized and evaluated the antiallergic activity of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, showing the potential of these compounds in medicinal applications (Nohara et al., 1985).
Propriétés
IUPAC Name |
N,3,5,7-tetramethyl-N-(oxan-2-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12-9-13(2)17-16(10-12)14(3)18(20-17)19(22)21(4)11-15-7-5-6-8-23-15/h9-10,15,20H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMWMAWXNDXGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3CCCCO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-bromo-2-furyl)methylene]nicotinohydrazide](/img/structure/B5511925.png)
![2-(2-pyridin-3-ylethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511927.png)
![2,5-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5511930.png)
![2-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5511934.png)
![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)
![2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5511955.png)
![5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)
![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)
![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)
![1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine](/img/structure/B5512007.png)
![4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)